3-羟基吡啶-4-羧酸甲酯盐酸盐

描述

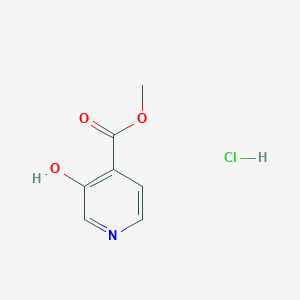

“Methyl 3-hydroxypyridine-4-carboxylate hydrochloride” is a chemical compound with the CAS Number: 1803590-16-0 . It is also known by its IUPAC name, methyl 3-hydroxyisonicotinate hydrochloride . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for “Methyl 3-hydroxypyridine-4-carboxylate hydrochloride” is1S/C7H7NO3.ClH/c1-11-7(10)5-2-3-8-4-6(5)9;/h2-4,9H,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis

“Methyl 3-hydroxypyridine-4-carboxylate hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 189.6 .科学研究应用

生命科学研究

3-羟基吡啶-4-羧酸甲酯盐酸盐在生命科学研究中用作合成复杂分子的构建单元。 它在开发各种具有生物活性的化合物中充当前体,包括针对一系列生物途径的药物 .

材料科学

在材料科学中,这种化合物因其在创造具有独特性能的新材料方面的潜力而受到关注。 其化学结构允许开发新型聚合物和涂层,这些聚合物和涂层可能在工业中具有专门的应用 .

化学合成

这种化学品是化学合成中宝贵的试剂,特别是在杂环化合物构建中。 其反应性被利用来创造不同的分子结构,这在药物化学和药物设计中至关重要 .

色谱法

3-羟基吡啶-4-羧酸甲酯盐酸盐可用作色谱方法中的标准品或参考化合物。 它有助于校准设备,并确保各种研究环境中分析结果的准确性 .

分析研究

在分析研究中,该化合物的明确结构和性质使其成为方法开发和验证研究的极佳选择。 它有助于完善分析技术,这些技术对药物的质量控制至关重要 .

药物

该化合物在药物研究中得到广泛应用。它参与活性药物成分(API)和中间体的合成。 它在药物发现和开发中的作用非常重要,因为它可能导致新型治疗剂的产生 .

农业

在农业领域,3-羟基吡啶-4-羧酸甲酯盐酸盐可用于合成农用化学品。 其衍生物可能充当杀虫剂或除草剂,有助于作物保护策略 .

环境科学

最后,这种化合物在环境科学中也受到关注,用于合成可用于环境修复过程的化学物质。 它可能有助于开发解毒污染物并帮助废物管理的试剂 .

安全和危害

The compound is classified under the GHS07 hazard class . It carries the signal word “Warning” and has hazard statements H315, H319, and H335 . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

作用机制

Target of Action

Methyl 3-hydroxypyridine-4-carboxylate hydrochloride primarily targets the enzyme 3-hydroxy-2-methylpyridinecarboxylate dioxygenase . This enzyme belongs to the family of oxidoreductases, which are enzymes that catalyze oxidation-reduction reactions .

Mode of Action

The interaction of Methyl 3-hydroxypyridine-4-carboxylate hydrochloride with its target enzyme involves a chemical reaction where the enzyme catalyzes the oxidation of the compound . This process incorporates oxygen into the compound, resulting in a change in its chemical structure .

Biochemical Pathways

The biochemical pathway affected by Methyl 3-hydroxypyridine-4-carboxylate hydrochloride involves the oxidation of the compound by the enzyme 3-hydroxy-2-methylpyridinecarboxylate dioxygenase . The downstream effects of this pathway include the generation of new compounds through the incorporation of oxygen .

Result of Action

The molecular and cellular effects of the action of Methyl 3-hydroxypyridine-4-carboxylate hydrochloride involve the transformation of the compound through the action of the enzyme 3-hydroxy-2-methylpyridinecarboxylate dioxygenase . This results in the generation of new compounds, altering the biochemical environment within the cell .

生化分析

Biochemical Properties

Methyl 3-hydroxypyridine-4-carboxylate hydrochloride plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It is known to interact with oxidoreductases, specifically those acting on paired donors with oxygen as the oxidant . These interactions often involve the incorporation or reduction of oxygen, which is crucial for various metabolic processes. The nature of these interactions typically involves the formation of hydrogen bonds and other non-covalent interactions, facilitating the compound’s role in biochemical pathways.

Molecular Mechanism

The molecular mechanism of action of Methyl 3-hydroxypyridine-4-carboxylate hydrochloride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific enzymes, such as oxidoreductases, and modulates their activity by either inhibiting or activating them . These interactions can lead to changes in the expression of genes involved in metabolic pathways, thereby affecting the overall cellular function. The binding interactions are typically mediated by hydrogen bonds and other non-covalent interactions, which stabilize the compound-enzyme complex.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 3-hydroxypyridine-4-carboxylate hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under normal storage conditions . Its degradation products can have different biochemical properties, which may lead to varying effects on cellular processes over time. Long-term studies in vitro and in vivo have indicated that the compound can have sustained effects on cellular metabolism and gene expression, although these effects may diminish as the compound degrades.

Metabolic Pathways

Methyl 3-hydroxypyridine-4-carboxylate hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound is known to interact with oxidoreductases, which play a crucial role in the oxidation-reduction reactions within the cell . These interactions can influence the levels of key metabolites, thereby affecting the overall metabolic balance. The compound’s involvement in these pathways underscores its potential as a modulator of cellular metabolism.

属性

IUPAC Name |

methyl 3-hydroxypyridine-4-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3.ClH/c1-11-7(10)5-2-3-8-4-6(5)9;/h2-4,9H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHFQIRCZAIEUOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=NC=C1)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(3-Chlorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole](/img/structure/B1446935.png)

![[4-Chloro-2-(cyclopropylmethoxy)phenyl]methanol](/img/structure/B1446937.png)

![3-Bromo-5-fluoroimidazo[1,2-a]pyridine](/img/structure/B1446939.png)

![Pyrazolo[1,5-a]pyridine-7-carboxylic acid amide](/img/structure/B1446949.png)